molecular formula C22H19N3O3S B11357675 Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate

Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate

Cat. No.: B11357675
M. Wt: 405.5 g/mol
InChI Key: IEHWBWREHAFJQI-UHFFFAOYSA-N
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Description

Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group, a phenyl group, and a sulfanyl methyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

    Formation of the Sulfanyl Methyl Benzoate Moiety: The final step involves the reaction of the pyrimidine derivative with a thiol and a benzoic acid derivative under basic conditions to form the sulfanyl methyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. For instance, in antimicrobial studies, the compound inhibits bacterial enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to the disruption of essential bacterial processes, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the pyrimidine core and cyano group but differ in other substituents.

    Thioacetic acid derivatives: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate is unique due to its combination of a pyrimidine core, a cyano group, a phenyl group, and a sulfanyl methyl benzoate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

propyl 4-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C22H19N3O3S/c1-2-12-28-21(27)17-10-8-15(9-11-17)14-29-22-24-19(16-6-4-3-5-7-16)18(13-23)20(26)25-22/h3-11H,2,12,14H2,1H3,(H,24,25,26)

InChI Key

IEHWBWREHAFJQI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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